molecular formula C21H28N2O5S B2716751 2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 941977-67-9

2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No.: B2716751
CAS No.: 941977-67-9
M. Wt: 420.52
InChI Key: UPUFVWRSKKKREB-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H28N2O5S and its molecular weight is 420.52. The purity is usually 95%.
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Scientific Research Applications

Sulphonamides with Antioxidant and Enzyme Inhibitory Activities

A study explored novel benzenesulfonamides incorporating 1,3,5-triazine motifs with aromatic amines, morpholine, and other substitutions for their antioxidant properties and inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, which are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. These compounds demonstrated moderate antioxidant activity and significant enzyme inhibitory potency, indicating potential therapeutic applications in treating related diseases (Lolak et al., 2020).

Biphenylsulfonamide Endothelin Antagonists

Research on biphenylsulfonamides led to the identification of a series of compounds as endothelin-A (ETA) selective antagonists. Modifications, including the introduction of a hydrophobic group and an amino group at specific positions, resulted in analogs with improved ETA binding affinity and functional activity. These findings suggest potential applications in treating conditions mediated by endothelin, such as hypertension and cardiovascular diseases (Murugesan et al., 1998).

Novel Thiourea Derivatives with Antimycobacterial Activity

A series of new thiourea derivatives bearing the benzenesulfonamide moiety were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds exhibited significant antimycobacterial activity, highlighting the potential of these derivatives in developing new antituberculosis agents (Ghorab et al., 2017).

Asymmetric Synthesis of α-Amino Acids

Research into the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids demonstrated the potential of using specific sulfonamides in the synthesis of chiral compounds. This work contributes to the development of methodologies for producing enantiomerically pure compounds, which are crucial in pharmaceutical chemistry (Williams et al., 2003).

Water Analysis for Aliphatic Amines

A study on the analysis of primary and secondary aliphatic amines in wastewater and surface water utilized derivatization with benzenesulfonyl chloride for gas chromatography-mass spectrometry (GC-MS) measurement. This methodology offers a sensitive and reliable approach for monitoring environmental contaminants (Sacher et al., 1997).

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-16-4-6-17(7-5-16)19(23-10-12-28-13-11-23)15-22-29(24,25)21-14-18(26-2)8-9-20(21)27-3/h4-9,14,19,22H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUFVWRSKKKREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.